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Compound of Interest

2,3-Dimethyloxolane-3-carboxylic
Compound Name:

acid
CAS No.: 1461715-64-9
Cat. No.: B1379154

Get Quote

Executive Summary & Structural Context[1][2][3][4]
[5][6]1[7]

In the development of peptidomimetics and chiral building blocks, 2,3-Dimethyloxolane-3-
carboxylic acid (also known as 2,3-dimethyltetrahydrofuran-3-carboxylic acid) represents a
critical scaffold due to its constrained ether linkage and quaternary carbon center.

This guide provides a definitive spectroscopic comparison of this target molecule against its
primary structural analogs: the unsubstituted parent (Oxolane-3-carboxylic acid) and its
regioisomer (2,2-Dimethyloxolane-3-carboxylic acid).

Key Performance Insight: The "performance” of an analytical protocol for this compound is
defined by its ability to resolve the quaternary center at C3 and distinguish the cis/trans
diastereomers. Standard 1H NMR is sufficient for regio-differentiation, but NOESY (Nuclear
Overhauser Effect Spectroscopy) is required for stereochemical assignment.
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The Comparative Cohort

Compound Structure Description

Key Challenge

Methyls at C2 and C3;

Target: 2,3-Dimethyl
Quaternary C3.

Distinguishing cis/trans
diastereomers; confirming C3

substitution.

Unsubstituted Oxolane-3-

Comparator A: Parent
COOH.

Baseline for ring proton shifts;

lacks methyl markers.

Geminal methyls at C2;

Comparator B: 2,2-Dimethyl _
Methine at C3.

Distinguishing from 2,3-isomer
(often a co-product in radical

cyclizations).

Comparative NMR Analysis

The most robust method for validating the identity of 2,3-Dimethyloxolane-3-carboxylic acid

is Proton (

H) and Carbon (

C) NMR. The presence of the quaternary carbon at position 3 fundamentally alters the splitting

patterns compared to analogs.

H NMR Diagnostic Markers (400 MHz, CDCI )

The following table contrasts the expected theoretical shifts and splitting patterns.
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_ Comparator A: Comparator B: 2,2-
Feature Target: 2,3-Dimethyl _
Parent Dimethyl
N No Proton Multiplet ( Doublet of Doublets (
C3-Position
(Quaternary) 3.0-3.2 ppm) 2.8-3.0 ppm)
Quartet ( Multiplet ( No Proton
C2-Position
4.0-4.2 ppm) 3.8-4.1 ppm) (Quaternary)
1 Singlet (C3-Me) 1 2 Singlets (Geminal
Methyl Groups None

Doublet (C2-Me)

Me)

Splitting Logic

The C3-Me is isolated
from coupling.[1] The
C2-Me couples only to
H2.

Complex multiplets

due to ring puckering.

Both methyls are
singlets; H3 couples

to H4 protons.

Expert Insight: The "Smoking Gun" signal for the target compound is the C3-Methyl! Singlet

(typically

1.3-1.5 ppm). If this signal appears as a doublet, your methylation occurred at a

non-quaternary site, or ring opening has occurred.

Stereochemical Resolution (Cis vs. Trans)

Because the target has two chiral centers (C2 and C3), it exists as diastereomers.

e Trans-isomer: The C2-Methyl and C3-Carboxyl group are on opposite faces.

e Cis-isomer: The C2-Methyl and C3-Carboxyl group are on the same face.

Differentiation Protocol:
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o NOE Difference Spectra: Irradiate the C3-Methyl singlet.

o Result: If you observe a strong enhancement of the C2-Proton, the C3-Methyl and C2-
Proton are cis (close in space). Consequently, the C3-Methyl and C2-Methyl are trans.

o Chemical Shift Anisotropy: In the cis-2,3-dimethyl isomer (methyls cis), the methyl signals
often appear slightly downfield due to steric compression (van der Waals deshielding)
compared to the trans isomer.

Infrared (IR) & Mass Spectrometry Performance[9]

While NMR provides structural connectivity, IR and MS are critical for functional group
validation and purity assessment.

Infrared Spectroscopy (ATR Method)

Frequency (cm
Functional Group Diagnostic Note

)

Characteristic "hairy beard" of
O-H Stretch 2500-3300 (Broad) ) o
carboxylic acid dimers.

Target Specific: The inductive

effect of the adjacent ether

oxygen (at C2) and the

quaternary center (at C3)

typically shifts this band to
C=0 Stretch 1710-1740 (Strong) higher frequencies (~1735 cm
) compared to acyclic acids
(~1710 cm

).

Confirms the intact oxolane
C-O-C Stretch 1050-1100 _
(tetrahydrofuran) ring.

Mass Spectrometry (ESI-MS)

 lonization Mode: Negative Mode (ESI-) is preferred for the free acid.
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e Target Mass: [M-H]
= 143.07 m/z.
e Fragmentation Performance:
o The 2,3-dimethyl analog shows a distinct loss of CO

(44 Da) followed by ring fragmentation.

o Differentiation: The 2,2-dimethyl isomer often yields a more stable tertiary carbocation
fragment upon decarboxylation compared to the 2,3-isomer, leading to different relative
abundances in MS/MS spectra.

Experimental Protocol: Validated Characterization
Workflow

To ensure reproducibility, follow this self-validating protocol.
Reagents:
e Solvent: CDCI

(99.8% D) with 0.03% TMS. Note: DMSO-d

is avoided unless solubility is an issue, as it broadens OH signals and complicates coupling
analysis due to viscosity.

 Internal Standard: Maleic Acid (for gNMR purity assessment).
Step-by-Step Methodology:
o Sample Preparation: Dissolve 10 mg of the target acid in 0.6 mL CDCI

. Ensure the solution is clear; filter through a 0.2
m PTFE filter if particulate matter is visible.

e 1H NMR Acquisition:
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o Pulse Angle: 30°
o Relaxation Delay (d1):

5 seconds (Essential for accurate integration of the carboxylic acid proton and quaternary
methyls).

o Scans: 16—64.
» Data Processing:

o Reference TMS to 0.00 ppm.

o Checkpoint: Verify the integral ratio. The C2-H (1H) should integrate 1:3 against the C3-
Methyl (3H). If this ratio is skewed, check for solvent suppression artifacts or impurities.

e 13C DEPT-135 Acquisition:

o Run a DEPT-135 experiment to distinguish the methyls (Up), methylenes (Down), and
methines (Up).

o Validation: The C3 quaternary carbon will disappear in the DEPT spectrum but appear in
the standard

C spectrum. This is the definitive proof of the 2,3-substitution pattern.

Analytical Decision Logic (Visualization)

The following diagram illustrates the logical flow for distinguishing the target compound from its
likely isomers using the data described above.
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Unknown Oxolane Acid Sample

Run 1H NMR (CDCI3)

One Singlet + One Doublet No Methyl Signals

Two Singlets

Identify: Unsubstituted
Oxolane-3-COOH

C3 is Quaternary

C3 has Proton (No H signal)

Likely 2,4-Isomer

v

Identify: 2,2-Dimethyl Isomer CONFIRMED TARGET:
(Geminal Methyls) 2,3-Dimethyloxolane-3-COOH

Click to download full resolution via product page

Figure 1: Spectroscopic decision tree for differentiating oxolane-3-carboxylic acid derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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